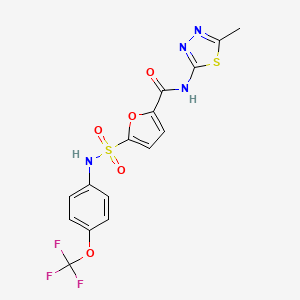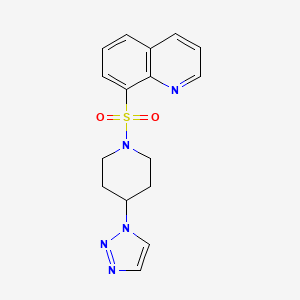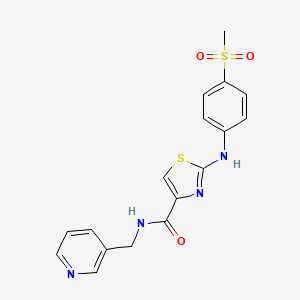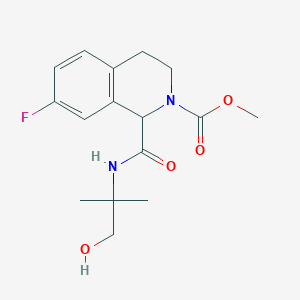
3-(Prop-2-enylamino)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-enylamino)propanoic acid;hydrochloride is a chemical compound with the empirical formula C6H14ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 167.63 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(O)CCNCCC.Cl . The InChI key for this compound is LVVKNEDJMCJPQE-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Improved Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids
The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with a furan or thiophene nucleus, is described. The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus. Further N-formylation yields 2-(formylamino)-3-(heteroaryl)propanoic acids, showcasing an approach for creating a variety of heteroaryl alanine derivatives (Kitagawa et al., 2004), (Kitagawa et al., 2005).
Development of Materials
Phloretic Acid in Polybenzoxazine Elaboration
The study presents phloretic acid as a renewable alternative to phenol for introducing phenolic functionalities to –OH bearing molecules or macromolecules, enhancing their reactivity towards benzoxazine ring formation. This novel approach highlights the potential of using renewable phloretic acid to impart benzoxazine properties to a wide range of materials, indicating a sustainable pathway for material development (Trejo-Machin et al., 2017).
Pyrolysis Studies
Gas-Phase Elimination of α- and β- (N-arylamino)propanoic Acid
An experimental and theoretical analysis of the pyrolysis of α- and β- (N-arylamino)propanoic acids reveals the formation of specific elimination products like carbon monoxide, acetaldehyde, aniline, and acrylic acid. This study offers insights into the thermal behavior and decomposition pathways of these compounds, contributing to the understanding of their stability and reactivity under high-temperature conditions (Al-Awadi et al., 2004).
Eigenschaften
IUPAC Name |
3-(prop-2-enylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-4-7-5-3-6(8)9;/h2,7H,1,3-5H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLPYRPZZYBJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)
![1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea](/img/structure/B2376891.png)


![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2376897.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2376898.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)

